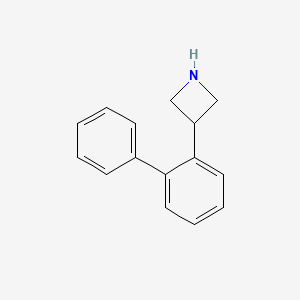
2-(4-Amino-3-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O. It features a phenyl ring substituted with an amino group at the 4-position and a methoxy group at the 3-position, along with an acetonitrile group attached to the phenyl ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitro-3-methoxybenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Nitro-3-methoxyphenyl)acetonitrile.
Reduction: 2-(4-Amino-3-methoxyphenyl)ethylamine.
Substitution: 2-(4-Amino-3-hydroxyphenyl)acetonitrile (if methoxy group is replaced by a hydroxyl group).
Scientific Research Applications
2-(4-Amino-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3-hydroxyphenyl)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Amino-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Amino-3-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(4-Amino-3-methoxyphenyl)acetonitrile is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents, while the amino group can engage in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(4-amino-3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4,11H2,1H3 |
InChI Key |
OKNYRROYLKFCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)


![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)




![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)

